2-Naphthalen-2-yl-isoindole-1,3-dione
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Overview
Description
2-Naphthalen-2-yl-isoindole-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of phthalimide-N-sulfonic acid as a catalyst and high-temperature reactions under a nitrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organocatalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-diones, which can be further utilized in different applications .
Scientific Research Applications
2-Naphthalen-2-yl-isoindole-1,3-dione has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-Naphthalen-2-yl-isoindole-1,3-dione can be compared with other similar compounds, such as:
Phthalimides: These compounds contain a 1,3-dioxoisoindoline moiety and are imide derivatives of phthalic anhydrides.
Indole Derivatives: These compounds possess an indole nucleus and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological properties .
Properties
CAS No. |
5324-19-6 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-15-7-3-4-8-16(15)18(21)19(17)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
SWZVZDHOTBBAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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